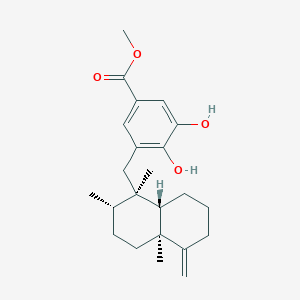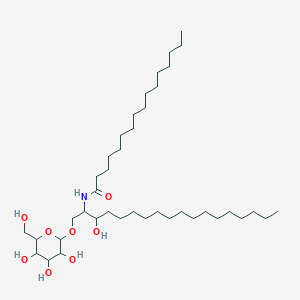
N-Palmitoyl-DL-dihydrogalactocerebroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Palmitoyl-DL-dihydrogalactocerebroside (PPG) is a sphingolipid that is found in the myelin sheath of the nervous system. It is a synthetic analog of galactocerebroside, which is a natural sphingolipid. PPG has been widely used in scientific research due to its unique properties, including its ability to stimulate myelin formation and promote nerve regeneration. In
Mécanisme D'action
The mechanism of action of N-Palmitoyl-DL-dihydrogalactocerebroside is not fully understood, but it is believed to involve the stimulation of myelin formation and the promotion of nerve regeneration. N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to activate the ERK1/2 signaling pathway, which is involved in the regulation of cell growth and differentiation. N-Palmitoyl-DL-dihydrogalactocerebroside has also been shown to increase the expression of myelin-related genes, such as myelin basic protein and proteolipid protein. These effects are thought to contribute to the ability of N-Palmitoyl-DL-dihydrogalactocerebroside to stimulate myelin formation and promote nerve regeneration.
Biochemical and Physiological Effects:
N-Palmitoyl-DL-dihydrogalactocerebroside has a number of biochemical and physiological effects that make it a valuable tool for scientific research. N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to increase the expression of myelin-related genes, which is important for the formation of myelin. N-Palmitoyl-DL-dihydrogalactocerebroside has also been shown to promote the survival of oligodendrocytes, which are the cells that produce myelin in the nervous system. Additionally, N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to promote the regeneration of axons, which are the long, slender projections of nerve cells that transmit electrical signals.
Avantages Et Limitations Des Expériences En Laboratoire
N-Palmitoyl-DL-dihydrogalactocerebroside has several advantages for lab experiments, including its ability to stimulate myelin formation and promote nerve regeneration. N-Palmitoyl-DL-dihydrogalactocerebroside is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of N-Palmitoyl-DL-dihydrogalactocerebroside in lab experiments. For example, N-Palmitoyl-DL-dihydrogalactocerebroside can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N-Palmitoyl-DL-dihydrogalactocerebroside can be expensive to produce, which can be a barrier to its use in some research settings.
Orientations Futures
There are many potential future directions for research on N-Palmitoyl-DL-dihydrogalactocerebroside. One area of interest is the use of N-Palmitoyl-DL-dihydrogalactocerebroside in the treatment of neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease. Another area of interest is the development of new synthetic analogs of N-Palmitoyl-DL-dihydrogalactocerebroside that may have even greater potential for promoting myelin formation and nerve regeneration. Additionally, further research is needed to fully understand the mechanism of action of N-Palmitoyl-DL-dihydrogalactocerebroside and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
N-Palmitoyl-DL-dihydrogalactocerebroside can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create N-Palmitoyl-DL-dihydrogalactocerebroside from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the formation of N-Palmitoyl-DL-dihydrogalactocerebroside from precursors. One commonly used method for enzymatic synthesis involves the use of a galactosylceramide synthase enzyme to catalyze the formation of N-Palmitoyl-DL-dihydrogalactocerebroside from galactocerebroside and palmitoyl-CoA.
Applications De Recherche Scientifique
N-Palmitoyl-DL-dihydrogalactocerebroside has been used in a wide range of scientific research applications, including studies on myelin formation, nerve regeneration, and neurodegenerative diseases. N-Palmitoyl-DL-dihydrogalactocerebroside has been shown to stimulate the formation of myelin, which is the protective coating that surrounds nerve fibers in the nervous system. Myelin is essential for the proper functioning of the nervous system, and damage to myelin can lead to a range of neurological disorders. N-Palmitoyl-DL-dihydrogalactocerebroside has also been shown to promote nerve regeneration, which is the process by which damaged nerves are repaired. This makes N-Palmitoyl-DL-dihydrogalactocerebroside a promising candidate for the treatment of neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease.
Propriétés
Numéro CAS |
108392-00-3 |
|---|---|
Nom du produit |
N-Palmitoyl-DL-dihydrogalactocerebroside |
Formule moléculaire |
C40H79NO8 |
Poids moléculaire |
702.1 g/mol |
Nom IUPAC |
N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexadecanamide |
InChI |
InChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44) |
Clé InChI |
BLGKYYVFGMKTEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




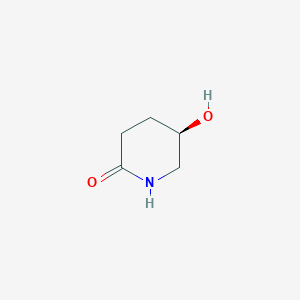
![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)
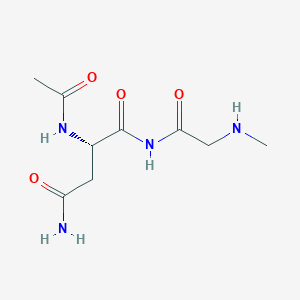
![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)
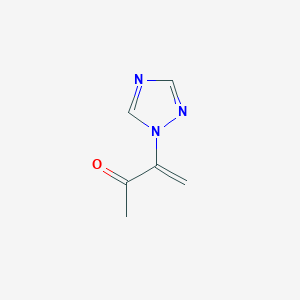
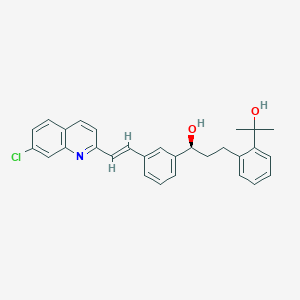

![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)

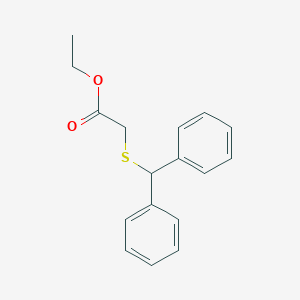

![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
